molecular formula C19H23N5O5 B2565159 8-(4-ethoxyphenyl)-2-(2-morpholino-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941959-74-6

8-(4-ethoxyphenyl)-2-(2-morpholino-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No. B2565159
CAS RN: 941959-74-6
M. Wt: 401.423
InChI Key: IWSPUBXHOGOIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-ethoxyphenyl)-2-(2-morpholino-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C19H23N5O5 and its molecular weight is 401.423. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

The compound 8-(4-ethoxyphenyl)-2-(2-morpholino-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione, due to its complex heterocyclic structure, is of interest in synthetic organic chemistry for its potential biological activities. It's closely related to a class of compounds synthesized for their potential as anti-inflammatory and analgesic agents. These compounds have shown significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, analgesic activity, and anti-inflammatory activity, highlighting their potential in drug discovery and pharmaceutical applications (Abu‐Hashem et al., 2020).

Antimicrobial Activities

Research into similar compounds, particularly those featuring morpholine moieties and triazole derivatives, has revealed antimicrobial properties. These studies involve the synthesis of novel compounds and their screening against various microorganisms, demonstrating moderate to good antimicrobial activities. Such findings are crucial for the development of new antimicrobial agents in the face of rising antibiotic resistance (Bektaş et al., 2007).

Antitumor Potential

The compound is structurally related to imidazo[1,2-a]-s-triazine derivatives, which have been synthesized and tested for their antiviral activities. These compounds, particularly those modified at various positions of the heterocyclic rings, have shown moderate activity against rhinoviruses at non-toxic dosage levels, suggesting a potential pathway for the development of antiviral drugs (Kim et al., 1978). Moreover, some derivatives have shown significant antitumor activity, highlighting their potential in cancer therapy. This underscores the importance of such compounds in the ongoing search for new therapeutic agents (Sztanke et al., 2007).

Chemical Synthesis and Characterization

The synthesis of such complex heterocyclic compounds involves multiple steps, including N-alkylation, cyclization, and functionalization, which are essential in the development of compounds with desired biological activities. Advanced characterization techniques, such as NMR, IR, MS, and X-ray crystallography, are utilized to confirm the structures of synthesized compounds, ensuring their suitability for further biological testing (Tzvetkov et al., 2012).

properties

IUPAC Name

8-(4-ethoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O5/c1-2-29-15-5-3-14(4-6-15)22-7-8-23-17(26)18(27)24(20-19(22)23)13-16(25)21-9-11-28-12-10-21/h3-6H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSPUBXHOGOIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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